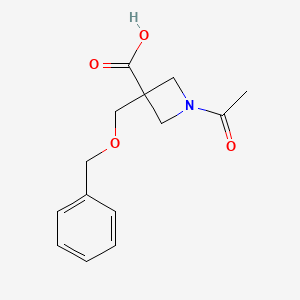
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used as a precursor in the synthesis of complex heterocyclic structures.
Catalysis: Azetidines are employed in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions.
Peptidomimetics: The compound’s structure makes it suitable for use in the design of peptidomimetic molecules.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-azetidinecarboxylic acid: Another azetidine derivative with similar structural features.
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
Uniqueness
The presence of the benzyloxy group enhances its utility in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-acetyl-3-(phenylmethoxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-11(16)15-8-14(9-15,13(17)18)10-19-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18) |
Clave InChI |
AZQIZWGELWVBQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)(COCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


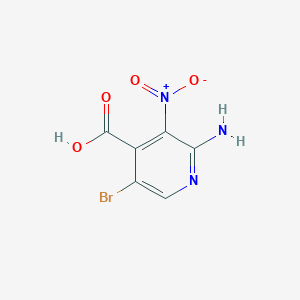
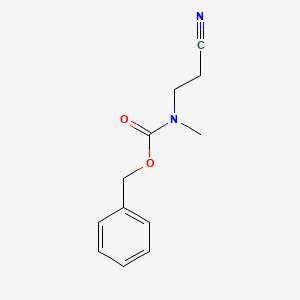

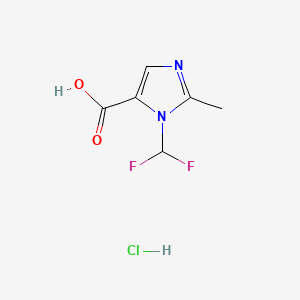
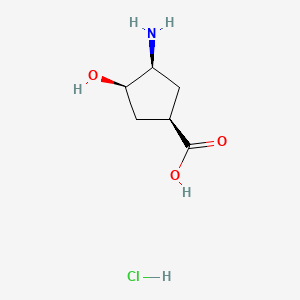

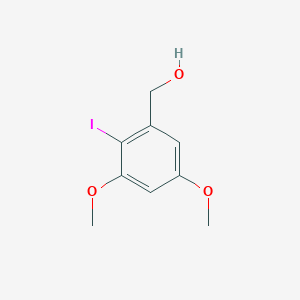
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
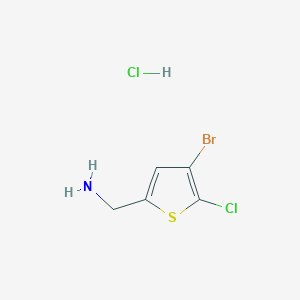
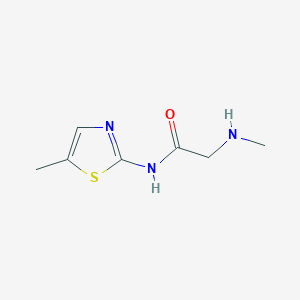


![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

